4-(Aminomethyl)-3-chlorophenol
Description
Significance and Research Context of Aminomethylated Phenols
Aminomethylated phenols are a class of organic compounds characterized by a phenol (B47542) ring bearing at least one aminomethyl group (-CH2NH2). tandfonline.com The introduction of the aminomethyl moiety to a phenolic scaffold can significantly alter its physicochemical properties, such as increasing water solubility and bioavailability. nih.gov This structural modification is often achieved through the Mannich reaction, a versatile and widely used method in organic synthesis. nih.gov
The significance of aminomethylated phenols lies in their diverse biological activities, which has led to their exploration as potential therapeutic agents. tandfonline.comnih.gov Research has shown that various derivatives of this class exhibit a range of effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The versatility of their structure allows for modifications that can modulate their interaction with biological targets, making them attractive scaffolds in drug discovery. nih.gov
Interdisciplinary Relevance in Synthetic Organic Chemistry and Medicinal Chemistry
The interdisciplinary relevance of 4-(Aminomethyl)-3-chlorophenol is most evident at the intersection of synthetic organic chemistry and medicinal chemistry. In synthetic organic chemistry, the compound is valued as a versatile intermediate. Its functional groups—the phenolic hydroxyl, the amino group, and the chlorine atom—offer multiple reaction sites for further chemical transformations.
In the realm of medicinal chemistry, this compound is a key starting material in the synthesis of several important drugs. It is a crucial intermediate in the preparation of the tyrosine kinase inhibitor tivozanib (B1683842) and the advanced liver cancer drug lenvatinib. chemicalbook.com The synthesis of lenvatinib, for example, involves the condensation of 4-amino-3-chlorophenol (B108459) (a related precursor) with a chlorobenzoic ester, followed by a series of reactions to construct the final complex molecule. Similarly, the synthesis of tivozanib utilizes 4-amino-3-chlorophenol in a condensation reaction with 4-chloro-6,7-dimethoxyquinoline. cymitquimica.com The structural integrity of this compound is therefore essential for the successful production of these life-saving medications.
Current Research Landscape and Future Perspectives
The current research landscape for this compound is largely driven by its application in pharmaceutical manufacturing. Efforts are ongoing to optimize the synthetic routes to this and related intermediates to improve yield, purity, and cost-effectiveness. nih.gov For instance, methods utilizing multi-temperature-zone continuous flow microchannel reactors are being explored for the large-scale production of the related compound, 4-amino-3-chlorophenol. nih.gov
While direct research into the biological activities of this compound itself is limited, the broader class of aminomethylated phenols continues to be an active area of investigation. Future research is likely to focus on several key areas:
Exploration of Novel Derivatives: The synthesis and evaluation of new analogs of this compound with different substitution patterns could lead to the discovery of new bioactive molecules with unique therapeutic properties. ontosight.ai
Development of New Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of aminomethylated phenols remains a priority for synthetic chemists. semanticscholar.orgnih.gov
Application in Other Therapeutic Areas: While currently prominent in oncology, the potential of aminomethylated phenols in other areas, such as neurodegenerative diseases and infectious diseases, is also being explored. chemicalbook.com For example, 4-Amino-3-Chlorophenol has been used as a synthetic reagent for the preparation of compounds with potential applications in Alzheimer's disease treatment. chemicalbook.com
Compound Information
| Compound Name |
| This compound |
| 4-amino-3-chlorophenol |
| 3-chloro-4-nitrophenol |
| tivozanib |
| lenvatinib |
| o-chloronitrobenzene |
| m-chlorophenol |
| 4-chloro-6,7-dimethoxyquinoline |
| 2-amino-5-chlorophenol |
| 2-chloroaniline |
| 4-chloroaniline |
| 4-aminophenol (B1666318) |
| 2-aminophenol |
Physicochemical Properties of 4-Amino-3-chlorophenol
| Property | Value | Reference |
| Molecular Formula | C6H6ClNO | smolecule.com |
| Molar Mass | 143.57 g/mol | smolecule.com |
| Melting Point | 159-160 °C | chemicalbook.com |
| Boiling Point | 287.3±25.0 °C (Predicted) | smolecule.com |
| Density | 1.406±0.06 g/cm3 (Predicted) | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-3-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEFLFURUJFDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654156 | |
| Record name | 4-(Aminomethyl)-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-47-8 | |
| Record name | 4-(Aminomethyl)-3-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 Aminomethyl 3 Chlorophenol
Classic and Modern Approaches to Aminomethylation of Phenolic Systems
The introduction of an aminomethyl group onto a phenolic ring is a key transformation for the synthesis of 4-(Aminomethyl)-3-chlorophenol. This can be achieved through various methods, ranging from classic multi-component reactions to modern catalyzed approaches.
Mannich Reaction: Principles, Scope, and Variants for Phenolic Substrates
The Mannich reaction is a cornerstone of organic chemistry, providing a direct route to β-amino-carbonyl compounds, known as Mannich bases. wikipedia.orgthermofisher.com In the context of phenolic substrates, the reaction involves the aminoalkylation of the electron-rich aromatic ring. The fundamental process is a three-component condensation of a compound with an active hydrogen (the phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgcore.ac.uk
The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.org The phenol (B47542), activated by the electron-donating hydroxyl group, then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution. core.ac.uk This process typically favors substitution at the ortho and para positions relative to the hydroxyl group. core.ac.uk
For the synthesis of this compound, the starting phenol would be 3-chlorophenol (B135607). The hydroxyl group strongly directs substitution to the ortho (positions 2 and 6) and para (position 4) positions. The chlorine atom also acts as an ortho, para-director, but is deactivating. The interplay of these directing effects is crucial for achieving the desired substitution pattern.
Variants of the Mannich reaction for phenols have been developed to improve yields and selectivity. These can involve using pre-formed iminium salts or employing different solvent systems and temperature controls to influence the reaction pathway. acs.orgresearchgate.net
Catalytic Strategies in Aminomethylation Reactions
Modern synthetic chemistry has seen a shift towards catalytic methods to enhance the efficiency and selectivity of aminomethylation reactions. These strategies often offer milder reaction conditions and broader substrate compatibility compared to the classic Mannich reaction.
Several transition-metal-catalyzed systems have been developed for the ortho-selective aminomethylation of phenols. nih.gov
Copper Catalysis: Copper(II) complexes have been shown to effectively catalyze the cross-dehydrogenative coupling (CDC) of phenols with amines, leading to ortho-aminomethylated products in moderate to excellent yields. nih.govrsc.org This approach avoids the need for pre-activated starting materials. Another copper-catalyzed method utilizes potassium aminomethyltrifluoroborates, which also shows high ortho-selectivity under mild, aerobic conditions. acs.org
Chromium Catalysis: Earth-abundant chromium has been employed as a catalyst for the direct ortho-aminomethylation of phenols with N,N-dimethylanilines. acs.org This method is noted for its practicality and tolerance of a wide range of functional groups. acs.org
Other Metal Catalysts: Ruthenium and gold catalysts have also been reported for the ortho-aminomethylation of phenols, expanding the toolkit available to synthetic chemists. rsc.org
Beyond transition metals, a transition-metal-free strategy using iodine catalysis in aqueous media has been developed. rsc.orgrsc.org This system, employing iodine and sodium percarbonate, provides an environmentally benign pathway for the ortho-aminomethylation of a broad range of phenols. rsc.orgrsc.org
| Catalyst System | Key Features | Typical Selectivity | Reference |
|---|---|---|---|
| Copper(II) | Mild conditions, broad substrate scope, cross-dehydrogenative coupling. | Ortho-selective | nih.gov |
| Chromium | Uses earth-abundant metal, tolerates various functional groups. | Ortho-selective | acs.org |
| Iodine/Sodium Percarbonate | Transition-metal-free, operates in aqueous media. | Ortho-selective | rsc.orgrsc.org |
| Ruthenium/Gold | Alternative transition-metal options for specific applications. | Ortho-selective | rsc.org |
Regioselective Aminomethylation and Isomer Control
Achieving the synthesis of this compound requires precise control over the regioselectivity of the aminomethylation reaction on the 3-chlorophenol starting material. The substitution pattern is governed by the combined directing effects of the hydroxyl (-OH) and chloro (-Cl) groups.
The -OH group is a powerful activating ortho, para-director, while the -Cl group is a deactivating ortho, para-director. For 3-chlorophenol, the positions available for substitution are:
Position 2: Ortho to both -OH and -Cl.
Position 4: Para to -OH and ortho to -Cl.
Position 6: Ortho to -OH.
While classic Mannich conditions might lead to a mixture of isomers, modern catalytic methods offer a higher degree of control. Most reported catalytic aminomethylations of phenols exhibit strong ortho-selectivity, which would favor substitution at positions 2 and 6 on 3-chlorophenol. nih.govacs.orgacs.org
To achieve the desired C4-substitution (para to the hydroxyl group), reaction conditions would need to be carefully optimized. This could involve steric hindrance effects, where a bulky catalyst might favor the less hindered para position over the ortho positions. Alternatively, modifying the electronic properties of the catalyst and reactants could influence the site of electrophilic attack. The development of para-selective aminomethylation catalysts remains a significant challenge in this field, analogous to the challenges seen in other electrophilic substitutions like chlorination. researchgate.netcardiff.ac.uk
Advanced Synthetic Protocols
The production of fine chemicals like this compound can benefit from advanced manufacturing technologies that offer improvements in efficiency, safety, and sustainability.
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in chemical synthesis, particularly for active pharmaceutical ingredients (APIs). mdpi.comnih.gov This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing. nih.gov
Key benefits include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic reactions and improving selectivity. uc.pt
Improved Safety: Hazardous or unstable intermediates can be generated in situ and consumed immediately in the next step, minimizing risks associated with their accumulation. nih.gov A patent for the synthesis of the related compound 4-amino-3-chlorophenol (B108459) highlights the use of a multi-temperature-zone continuous flow microchannel reactor to handle unstable diazonium salt intermediates safely. google.com
Scalability and Automation: Scaling up production is often a matter of running the system for a longer duration or "numbering up" by running multiple reactors in parallel. uc.pt This simplifies the transition from laboratory to industrial scale.
Applying flow chemistry to the synthesis of this compound could involve a multi-step "telescoped" process where the formation of the iminium ion and the subsequent aminomethylation occur sequentially in different reactor coils without isolating intermediates. uc.ptnih.gov
Green Chemistry Principles in Synthetic Route Design
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijierm.co.inmdpi.com The synthesis of this compound can be evaluated and optimized using these principles.
Atom Economy: Catalytic approaches are inherently more atom-economical than classical methods that may require stoichiometric reagents or protecting groups.
Use of Safer Solvents: The development of aminomethylation reactions in aqueous media, such as the iodine-catalyzed method, represents a significant step towards greener synthesis by replacing volatile organic solvents. rsc.orgrsc.org
Catalysis: The use of catalytic, rather than stoichiometric, reagents reduces waste. The development of catalysts based on earth-abundant metals like chromium or metal-free systems is preferable to those using rare or toxic heavy metals. rsc.orgacs.org
Energy Efficiency: Flow chemistry can contribute to energy efficiency through better heat transfer. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to cleaner processes and reduced energy consumption. mdpi.com
Renewable Feedstocks: While not directly addressed in the aminomethylation step, a holistic green approach would consider the synthesis of the 3-chlorophenol precursor from more sustainable sources, potentially derived from biomass like lignin, rather than petrochemical feedstocks. digitellinc.com
By integrating these principles, the synthetic route to this compound can be designed to be not only efficient and selective but also environmentally responsible.
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention | Using high-yield, selective catalytic methods to minimize byproducts. |
| Atom Economy | Employing catalytic cross-dehydrogenative coupling which incorporates most atoms from reactants into the final product. |
| Less Hazardous Chemical Syntheses | Replacing traditional reagents with metal-free catalysts like iodine. rsc.orgrsc.org |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent in iodine-catalyzed aminomethylation. rsc.orgrsc.org |
| Design for Energy Efficiency | Implementing flow chemistry for better thermal management or microwave-assisted synthesis to reduce reaction times. nih.govmdpi.com |
| Use of Catalysis | Preferring catalytic methods (Cu, Cr, I2) over stoichiometric reagents used in some classical Mannich reactions. nih.govrsc.orgacs.org |
Post-Synthetic Modifications and Derivatization
The inherent reactivity of the aminomethyl, hydroxyl, and aromatic functionalities of this compound allows for a wide range of chemical modifications. Selective transformations can be achieved by carefully choosing reagents and reaction conditions, often involving protection and deprotection strategies to ensure regioselectivity.
Chemical Transformations at the Aminomethyl Moiety
The primary amino group in the aminomethyl moiety is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups.
N-Acylation: The amino group of this compound can be readily acylated to form the corresponding amides. Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, selective N-acylation can often be achieved without the need for protecting the hydroxyl group. Common acylating agents include acyl chlorides and acid anhydrides. For instance, the reaction with acetic anhydride (B1165640) can yield N-acetyl-4-(aminomethyl)-3-chlorophenol. This transformation is typically carried out in the presence of a base or under solvent-free conditions.
N-Alkylation: Introduction of alkyl groups at the nitrogen atom can be accomplished through several methods. One common approach involves reductive amination, where this compound is treated with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, to form secondary or tertiary amines. Alternatively, direct alkylation with alkyl halides can be employed. To prevent competing O-alkylation of the phenolic hydroxyl group, it is often necessary to first protect the hydroxyl group, for example, by forming a silyl (B83357) ether, which can be later removed under mild conditions. A selective N-alkylation of aminophenols can also be achieved by first reacting the amino group with an aldehyde to form an imine, which is then reduced.
N-Sulfonylation: The reaction of the aminomethyl group with sulfonyl chlorides in the presence of a base affords sulfonamides. This modification is valuable for introducing sulfonyl groups with diverse substituents, thereby altering the electronic and steric properties of the molecule.
| Transformation | Reagent/Conditions | Product Type |
| N-Acylation | Acyl chloride or acid anhydride, base | Amide |
| N-Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH4) | Secondary/Tertiary Amine |
| N-Alkylation | Alkyl halide, base (with OH protection) | Secondary/Tertiary Amine |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key handle for derivatization, allowing for the formation of ethers and esters, which can significantly impact the compound's physicochemical properties.
O-Alkylation (Etherification): The synthesis of ether derivatives of this compound typically requires the protection of the more reactive amino group to ensure selectivity. The amino group can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) or by forming an imine with an aldehyde like benzaldehyde. Following protection, the phenolic hydroxyl group can be deprotonated with a suitable base (e.g., potassium carbonate) and reacted with an alkyl halide to form the corresponding ether. Subsequent deprotection of the amino group yields the desired O-alkylated product.
O-Acylation (Esterification): Ester derivatives can be prepared through several standard esterification methods. The Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with acyl chlorides or acid anhydrides can be employed. To achieve selective O-acylation, the amino group must be protected.
| Transformation | Reagent/Conditions | Product Type |
| O-Alkylation | Alkyl halide, base (with NH2 protection) | Ether |
| O-Acylation | Carboxylic acid, acid catalyst (Fischer Esterification) | Ester |
| O-Acylation | Acyl chloride or acid anhydride (with NH2 protection) | Ester |
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional substituents. The regioselectivity of these reactions is governed by the directing effects of the existing groups: the aminomethyl and hydroxyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.
Halogenation: Further halogenation of the aromatic ring can be achieved using electrophilic halogenating agents. For instance, bromination can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The incoming halogen is expected to substitute at the positions activated by the hydroxyl and aminomethyl groups and ortho/para to the existing chloro group. The most likely position for substitution would be ortho to the hydroxyl group (position 2 or 6 relative to the hydroxyl group).
Nitration: Introduction of a nitro group onto the aromatic ring can be accomplished using nitrating agents such as nitric acid in the presence of sulfuric acid. The strong activating effect of the hydroxyl and aminomethyl groups directs the nitro group to the ortho and para positions. Given the substitution pattern, nitration is likely to occur at the position ortho to the hydroxyl group.
Sulfonation: Sulfonation of the aromatic ring can be achieved by treatment with fuming sulfuric acid (oleum). The sulfonic acid group will be directed to the positions activated by the existing electron-donating groups.
The interplay of the electronic and steric effects of the substituents on this compound dictates the precise outcome of these electrophilic substitution reactions, and careful control of reaction conditions is necessary to achieve the desired regioselectivity.
| Transformation | Reagent/Conditions | Expected Position of Substitution |
| Halogenation | Br2/FeBr3 or NBS | Ortho to -OH and -CH2NH2 |
| Nitration | HNO3/H2SO4 | Ortho to -OH and -CH2NH2 |
| Sulfonation | Fuming H2SO4 | Ortho to -OH and -CH2NH2 |
Advanced Characterization and Analytical Methodologies for 4 Aminomethyl 3 Chlorophenol and Its Analogs
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the molecular structure of 4-(Aminomethyl)-3-chlorophenol by probing the interactions of the molecule with electromagnetic radiation.
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govosti.gov For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and substitution pattern of the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups and the electron-withdrawing effect of the chlorine (-Cl) atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The positions of the signals for the aromatic carbons are diagnostic of the substitution pattern.
Predicted ¹H and ¹³C NMR data for this compound are summarized below, based on analyses of similar phenolic compounds. rsc.orgbmrb.io
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H | 6.8 - 7.3 | Multiplet (m) | C-OH | 150 - 155 |
| -CH₂- | ~3.8 | Singlet (s) | C-Cl | 125 - 130 |
| -NH₂ | Variable | Broad Singlet (br s) | C-CH₂NH₂ | 128 - 133 |
| -OH | Variable | Broad Singlet (br s) | Aromatic CH | 115 - 130 |
| -CH₂NH₂ | 40 - 45 |
Note: Predicted values are based on spectral data for analogous compounds such as 4-aminophenol (B1666318) and 4-chlorophenol. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (Molecular Formula: C₇H₈ClNO, Molecular Weight: 157.60 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 157. A key feature would be the presence of an [M+2]⁺ peak at m/z 159 with an intensity of approximately one-third that of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1). upce.cz
Electron ionization (EI) would likely induce predictable fragmentation patterns. libretexts.org Common fragmentation pathways for this molecule include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
Loss of functional groups: Elimination of small neutral molecules or radicals such as H₂O, HCl, or the aminomethyl radical (•CH₂NH₂).
| Ion | Predicted m/z | Identity |
| [M]⁺ | 157 | Molecular Ion (³⁵Cl) |
| [M+2]⁺ | 159 | Molecular Ion (³⁷Cl) |
| [M-CH₂NH₂]⁺ | 127 | Loss of aminomethyl group |
| [M-Cl]⁺ | 122 | Loss of chlorine radical |
This table presents predicted major ions. The relative abundance of these fragments provides structural information.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretch, broad | 3200 - 3600 |
| N-H (Amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-N | Stretch | 1250 - 1350 |
| C-O | Stretch | 1200 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Data compiled from standard IR correlation tables and spectra of related compounds like 4-aminophenol. researchgate.netdocbrown.info
Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. Based on data for 4-chlorophenol, two primary absorption bands are expected, corresponding to π → π* transitions within the benzene (B151609) ring. researchgate.net The exact position and intensity of these bands (λmax) can be influenced by the solvent polarity.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's constitution and stereochemistry.
To perform this analysis, a high-quality single crystal of this compound is required. nih.govmsu.edu The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the atoms in the crystal lattice can be determined. libretexts.org
While a specific crystal structure for this compound is not publicly available, analysis of a closely related molecule, 4-amino-2,6-dichlorophenol, illustrates the type of data obtained. slideshare.netresearchgate.net Such an analysis for this compound would reveal key structural features, including the planarity of the benzene ring and the conformation of the aminomethyl group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of the molecules in the crystal lattice. slideshare.net
The table below shows representative crystallographic data for the analogous compound 4-amino-2,6-dichlorophenol to exemplify the outputs of an X-ray crystallographic analysis. researchgate.net
| Parameter | Example Data (4-amino-2,6-dichlorophenol) |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 4.6064 Å, b = 11.7569 Å, c = 13.2291 Å |
| Bond length (C-Cl) | ~1.74 Å |
| Bond length (C-O) | ~1.37 Å |
| Bond length (C-N) | ~1.40 Å |
| Intermolecular interactions | O—H···N and N—H···O hydrogen bonds |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
Reversed-phase HPLC is the most common chromatographic technique for the analysis of polar aromatic compounds like chlorophenols and aminophenols. sielc.comnih.govjcsp.org.pk In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.
A typical HPLC method for purity assessment of this compound would involve injecting a solution of the sample onto a C18 column and eluting with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (λmax). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling higher pressures. lcms.cznih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. lcms.cz A UPLC method would allow for a more efficient separation and more accurate detection of trace impurities in a sample of this compound.
| Parameter | Typical HPLC/UPLC Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% Formic Acid or Phosphoric Acid) |
| Flow Rate | 0.8 - 1.5 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |
| Detection | UV at ~230 nm or ~285 nm |
| Column Temperature | 25 - 40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying chemical substances. nih.gov However, direct GC analysis of polar and non-volatile compounds like this compound is challenging due to the presence of active functional groups (hydroxyl and amino) that can cause poor chromatographic peak shape and thermal degradation in the GC inlet. nih.gov To overcome these limitations, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable derivative. gcms.cz This process not only makes the compound suitable for GC analysis but also can produce unique, high molecular weight fragments that aid in mass spectrometry identification and quantitation. gcms.cz
The derivatization process targets the active hydrogen atoms in the phenolic hydroxyl (-OH) and aminomethyl (-NH2) groups. Common derivatization techniques for such functional groups include silylation and acylation. nih.gov Silylating agents, for instance, react with the active hydrogens to form trimethylsilyl (TMS) ether and amine derivatives, which are significantly more volatile and less polar. researchgate.net Acylation, using reagents like acetic anhydride (B1165640), converts the functional groups into esters and amides, respectively, which also exhibit improved chromatographic behavior. researchgate.net The choice of derivatizing reagent is critical and depends on the specific analyte and the desired analytical outcome. nih.gov Following derivatization, the sample is injected into the GC-MS system, where the derivatives are separated based on their boiling points and retention times on the GC column and subsequently identified by their unique mass fragmentation patterns in the mass spectrometer. nih.gov
Table 1: Common Derivatizing Reagents for GC-MS Analysis of Aminophenols
| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantage |
|---|---|---|---|---|---|
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amino | Trimethylsilyl (TMS) ether/amine | Creates highly volatile and thermally stable derivatives. researchgate.net |
| Acylation | Acid Anhydrides | Acetic Anhydride | Hydroxyl, Amino | Acetyl ester/amide | Modifies polarity and improves chromatographic peak shape. researchgate.net |
| Acylation | Acyl Halides | Pentafluorobenzoyl Chloride (PFBCl) | Hydroxyl, Amino | Pentafluorobenzoyl ester/amide | Introduces electrophoric groups for sensitive detection by Electron Capture Detector (ECD). |
| Alkylation | Alkylating Agents | Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl | Pentafluorobenzyl ether | Used for creating stable derivatives suitable for various detectors. nih.gov |
Solid-Phase Analytical Derivatization (SPAD) Techniques
Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that integrates analyte extraction, preconcentration, and derivatization into a single, efficient process. researchgate.net This one-pot procedure enhances analytical accuracy, efficiency, and sensitivity by combining the advantages of solid-phase extraction (SPE) with chemical derivatization. researchgate.net For analyzing compounds like this compound from complex matrices such as water samples, SPAD offers a streamlined workflow. researchgate.net
The process typically involves using a solid-phase sorbent, often a strong anion-exchange resin, to retain the target analyte from the sample matrix. researchgate.netresearchgate.net For phenolic compounds, the sample is first made alkaline (e.g., with sodium hydroxide) to convert the phenol (B47542) into its phenolate ion, which is then strongly adsorbed onto the anion-exchange resin. researchgate.net After the matrix is washed away, the derivatizing reagent is passed through the cartridge containing the trapped analyte. researchgate.net The chemical reaction occurs directly on the solid phase. Finally, the newly formed, less polar derivative is eluted from the sorbent using an appropriate organic solvent, ready for instrumental analysis by GC-MS or other techniques. researchgate.netresearchgate.net This method is particularly useful as it minimizes sample handling and potential loss of analyte, while simultaneously cleaning up the sample and enhancing detection limits. nih.gov
Table 2: Generalized Workflow for SPAD of Chlorophenols
| Step | Action | Purpose | Details |
|---|---|---|---|
| 1. Sorbent Conditioning | The solid-phase cartridge (e.g., strong anion-exchange resin) is washed with appropriate solvents. | To activate the sorbent and remove any contaminants. | Typically involves sequential washing with a solvent like methanol followed by water. |
| 2. Sample Loading | The aqueous sample, adjusted to an alkaline pH, is passed through the cartridge. | To retain the analyte (as a phenolate ion) on the solid phase. researchgate.net | The pH adjustment ensures the phenolic group is ionized for strong retention on an anion-exchange sorbent. researchgate.net |
| 3. Sorbent Washing/Drying | The cartridge is washed with water and then dried. | To remove interfering matrix components and residual water. | A gentle stream of nitrogen gas is often used for complete drying. researchgate.net |
| 4. In-Situ Derivatization | The derivatizing reagent (e.g., acetic anhydride in hexane) is passed through the cartridge. | To chemically modify the trapped analyte directly on the solid phase. researchgate.net | The reaction converts the polar analyte into a non-polar derivative. |
| 5. Elution | An organic solvent is used to wash the derivatized analyte from the cartridge. | To collect the purified and derivatized analyte for analysis. researchgate.net | The choice of solvent (e.g., hexane) depends on the derivative's polarity. |
Stability Studies and Degradation Pathway Analysis
Stability studies are a critical component in the characterization of a chemical substance, providing essential information on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light. japsonline.com For this compound, understanding its intrinsic stability is crucial. Forced degradation, or stress testing, is a powerful tool used to accelerate the degradation process, allowing for the rapid identification of likely degradation products and the elucidation of degradation pathways. rjptonline.orgajpsonline.com These studies are fundamental for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active substance in the presence of its degradation products, excipients, and impurities. nih.govyoutube.com The knowledge gained from forced degradation helps in determining appropriate storage conditions and shelf life. nih.gov
Forced Degradation Experiments under Varied Conditions
Forced degradation involves subjecting the compound to stress conditions that are more severe than standard accelerated stability testing conditions. nih.gov The goal is to achieve a modest level of degradation, typically in the range of 10-30%, to ensure that primary and secondary degradation products can be generated and identified without completely destroying the molecule. ijrpp.com Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress. nih.gov
Acid/Base Hydrolysis: The compound is exposed to acidic (e.g., hydrochloric acid) and basic (e.g., sodium hydroxide) solutions to evaluate its susceptibility to pH-dependent degradation. ijrpp.com Hydrolytic studies often involve refluxing the drug in acidic or alkaline media to accelerate the reaction. ijrpp.com
Oxidation: The compound's sensitivity to oxidation is tested using an oxidizing agent, most commonly hydrogen peroxide. ijrpp.com Functional groups like phenols and amines can be susceptible to oxidative degradation. ijrpp.com
Thermal Stress: To assess thermal stability, the compound is exposed to high temperatures, often at both low and high humidity levels. ijrpp.com This helps to identify thermally labile parts of the molecule.
Photolytic Stress: The compound is exposed to light sources that produce combined visible and ultraviolet (UV) outputs to determine its photosensitivity and identify potential photodegradation products. nih.gov
By analyzing the stressed samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), the degradation products can be separated and characterized. japsonline.comijtsrd.com
Table 3: Representative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
|---|---|---|---|
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M to 1 M HCl; Room temperature or elevated (e.g., 60°C). nih.govijrpp.com | To investigate degradation pathways in an acidic environment. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M NaOH; Room temperature or elevated. nih.govijrpp.com | To investigate degradation pathways in an alkaline environment. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% H₂O₂; Room temperature. ijrpp.com | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | Temperature & Humidity | 60-80°C; with or without controlled humidity (e.g., 75% RH). ijrpp.comijtsrd.com | To evaluate the intrinsic thermal stability of the compound. |
| Photolytic Degradation | Light Exposure | Exposure to a combination of UV and visible light (e.g., ICH Option 1 or 2). nih.gov | To assess the compound's sensitivity to light. |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of materials like this compound. eltra.com A TGA instrument consists of a high-precision balance combined with a programmable furnace, which allows for the continuous recording of mass loss as the sample is heated. eltra.com
The output from a TGA experiment is a thermogram, which plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The thermal stability of the compound is typically determined by the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. researchgate.net The thermogram can also reveal multi-step degradation processes, indicated by distinct mass loss steps at different temperature ranges. eltra.com The analysis can be performed under various atmospheres, such as nitrogen (inert) or oxygen/air (oxidative), to understand how the environment affects the degradation mechanism. eltra.com While TGA is a strong indicator of thermal decomposition, it should be noted that the mass loss of volatiles is an approximation of degradation, and the actual potency loss might be different, often requiring confirmation by chromatographic methods. nih.gov
Table 4: Hypothetical TGA Data for Thermal Stability Assessment
| Parameter | Description | Hypothetical Value | Interpretation |
|---|---|---|---|
| Heating Rate | The rate at which the sample temperature is increased. | 10 °C/min | A standard heating rate for kinetic analysis. |
| Atmosphere | The gas surrounding the sample during the analysis. | Nitrogen (N₂) | An inert atmosphere to study thermal decomposition without oxidation. |
| Initial Mass | The starting mass of the sample. | 5.0 mg | A typical sample size for TGA analysis. eltra.com |
| T_onset (Onset of Decomposition) | The temperature at which the initial significant mass loss is observed. | 215 °C | Indicates the beginning of thermal degradation. A higher T_onset suggests greater thermal stability. researchgate.net |
| T_max (Peak Decomposition Temp) | The temperature at which the rate of mass loss is maximum. | 240 °C | Represents the point of fastest decomposition for the primary degradation step. |
| Mass Loss (Step 1) | The percentage of mass lost in the first significant degradation event. | 45% | Corresponds to the loss of specific molecular fragments during decomposition. |
| Residual Mass @ 600 °C | The percentage of mass remaining at the end of the heating cycle. | < 5% | Indicates that the compound undergoes nearly complete decomposition under the tested conditions. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic Anhydride |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Hexane |
| Hydrochloric Acid |
| Hydrogen Peroxide |
| Methanol |
| Nitrogen |
| Oxygen |
| Pentafluorobenzoyl Chloride (PFBCl) |
| Pentafluorobenzyl Bromide (PFBBr) |
Biological Activity and Structure Activity Relationship Sar Studies
Role as Key Intermediate in Pharmaceutical Synthesis
The principal significance of 4-(Aminomethyl)-3-chlorophenol lies in its utility as a key intermediate in the multi-step synthesis of various therapeutic agents. Its bifunctional nature, possessing both an aminomethyl group and a chlorophenol moiety, allows for versatile chemical modifications, making it a valuable precursor in drug development.
This compound is a recognized precursor in the synthesis of several targeted cancer therapies, most notably tyrosine kinase inhibitors (TKIs). While specific synthetic pathways are often proprietary, the structural framework of this compound is integral to constructing the core of these complex molecules. For instance, the related compound, 4-amino-3-chlorophenol (B108459), is a confirmed key intermediate in the manufacture of Lenvatinib and Tivozanib (B1683842), both potent TKIs used in the treatment of various cancers. The aminomethyl group in this compound offers a reactive site for amide bond formation or other linkages, which is a common strategy in building the intricate structures of modern TKIs that are designed to fit into the ATP-binding site of the target kinase.
Table 1: Selected Therapeutic Agents Synthesized from Related Precursors
| Therapeutic Agent | Class | Therapeutic Use |
|---|---|---|
| Lenvatinib | Tyrosine Kinase Inhibitor | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma |
Pharmacological Profiling and Biological Mechanisms
Direct and extensive pharmacological profiling of this compound is not widely reported in peer-reviewed literature. However, based on the known biological activities of structurally similar aminophenol and chlorophenol derivatives, a potential profile can be extrapolated. It is crucial to note that these are theoretical considerations and require experimental validation for this specific compound.
Derivatives of aminophenols have been investigated for their antimicrobial properties. For example, a study on various 4-aminophenol (B1666318) Schiff base derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. One of the tested compounds, a chlorophenol derivative, exhibited notable antibacterial activity. The antimicrobial potential of such compounds is often attributed to their ability to disrupt cell membrane integrity or interfere with essential cellular processes. Given these findings, it is plausible that this compound could exhibit some degree of antimicrobial or antibacterial activity, although specific studies are required to confirm this.
The anti-inflammatory and analgesic properties of phenolic compounds are well-documented. Specifically, derivatives of aminophenols have been explored as analogues of paracetamol, a widely used analgesic and antipyretic. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While direct evidence for this compound is lacking, its structural similarity to other phenolic compounds suggests that it could potentially possess anti-inflammatory and analgesic properties.
The modulation of cellular signaling pathways is a hallmark of many therapeutic agents, particularly in oncology. As a precursor to tyrosine kinase inhibitors, which are designed to interfere with signaling pathways that control cell proliferation and survival, it is conceivable that this compound itself might have some effect on these pathways. However, without specific research, this remains speculative. Studies on other chlorophenol derivatives have indicated an ability to induce apoptosis in human lymphocytes, suggesting a potential for interaction with cellular signaling cascades that regulate cell death.
Cytochrome P450 Isoforms: Chlorophenols as a class have been shown to interact with and inhibit various cytochrome P450 (CYP) isoforms. CYP enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Research on a range of chlorophenols has demonstrated inhibitory effects on several CYP isoforms, with the degree of inhibition often depending on the number and position of the chlorine atoms on the phenol (B47542) ring. It is therefore reasonable to predict that this compound may also exhibit inhibitory activity against certain CYP isoforms, a factor that would be important to consider in the development of any therapeutic agent based on this scaffold.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections by urease-producing bacteria, such as Helicobacter pylori. Various classes of compounds, including some aminophenol derivatives, have been investigated as urease inhibitors. The presence of both a phenol and an amino group in this compound suggests a potential for interaction with the active site of urease, although specific inhibitory activity has not been reported.
Toxicological Assessments and Bioactivation Pathways (e.g., Nephrotoxicity)
No toxicological assessments or studies on the bioactivation pathways, including nephrotoxicity, for this compound are available in the reviewed literature.
Molecular Recognition and Binding Interactions
DNA Binding and Intercalation Studies
There are no published studies on the DNA binding or intercalation properties of this compound.
Protein and Enzyme Interaction Analysis
No data is available regarding the specific interactions of this compound with proteins or enzymes.
Development of Schiff Base and Metal Complexes with Enhanced Bioactivity
There is no information in the scientific literature concerning the synthesis or biological activity of Schiff bases or metal complexes derived from this compound.
Compound Names Mentioned
As no specific research findings could be presented, a table of compound names is not applicable.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov These methods provide a detailed understanding of electron distribution and orbital energies, which are fundamental to predicting chemical stability and reactivity. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. ajchem-a.com The energy of the HOMO is associated with the molecule's ionization potential (electron-donating ability), while the LUMO's energy relates to its electron affinity (electron-accepting ability). thaiscience.info
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For 4-(Aminomethyl)-3-chlorophenol, DFT calculations at a level like B3LYP/6-311G(d,p) would be used to determine these values. materialsciencejournal.org The presence of the electron-donating hydroxyl (-OH) and aminomethyl (-CH2NH2) groups and the electron-withdrawing chloro (-Cl) group would significantly influence the energies and distribution of these orbitals.
Table 1: Predicted Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -8.75 | Energy of the highest occupied molecular orbital; relates to electron-donating capability. |
| ELUMO | -1.21 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 7.54 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The map is generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.id Green and yellow areas represent neutral or weakly polarized regions.
For this compound, an MEP map would reveal distinct reactive zones. The oxygen of the hydroxyl group and the nitrogen of the aminomethyl group would appear as intense red areas, indicating their high electron density and role as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group would be a region of positive potential (blue). The aromatic ring would show a complex potential distribution, influenced by the competing electronic effects of the activating -OH and -CH2NH2 groups and the deactivating -Cl group. researchgate.netchempedia.info This detailed charge mapping is invaluable for predicting how the molecule will orient itself when approaching a biological target. walisongo.ac.id
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how a molecule might function as a therapeutic agent, it is essential to study its interactions with biological macromolecules like proteins. researchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict and analyze these interactions. acs.org
Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically the active site of a protein. researchgate.net The simulation places the ligand in various conformations within the binding site and calculates a "docking score," which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. acs.org
In a hypothetical docking study of this compound against a target protein, the simulation would likely show that the phenolic hydroxyl group and the aminomethyl group act as key hydrogen bond donors and acceptors, forming specific interactions with amino acid residues like aspartate, glutamate, or serine in the active site. mdpi.com The aromatic ring could engage in pi-pi stacking or hydrophobic interactions. Such studies are instrumental in the virtual screening of compounds and in generating hypotheses about their mechanism of action. thesciencein.org
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Interacting Amino Acid Residues |
| Binding Affinity (kcal/mol) | -7.8 | - |
| Hydrogen Bonds | 3 | ASP-184, LYS-72, GLU-91 |
| Hydrophobic Interactions | 2 | LEU-135, PHE-168 |
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements of atoms and molecules over time (from nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net This allows researchers to observe the stability of the ligand-protein complex, the conformational changes in both the ligand and the protein upon binding, and the role of surrounding water molecules. consensus.app
An MD simulation of the this compound-protein complex would reveal the stability of the predicted hydrogen bonds and hydrophobic interactions from the docking study. It would also show the flexibility of the aminomethyl side chain and how it adapts its conformation within the binding pocket to optimize interactions. Such simulations provide a more realistic and detailed understanding of the binding event than static models alone. mdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Before a compound can be considered for therapeutic use, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to forecast these properties, allowing for the early identification of potentially problematic candidates. mdpi.com
These models are built from large datasets of experimental results and use a compound's structure to predict various parameters. For this compound, a full ADMET profile can be generated to assess its drug-likeness. Key predicted properties include intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450, and potential toxicities such as cardiotoxicity (hERG inhibition) or mutagenicity (AMES test). mdpi.comnih.gov
Table 3: Predicted In Silico ADMET Profile for this compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | High (>80%) | Well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Moderate ability to cross the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding (PPB) | ~ 85% | Moderately bound to proteins in the blood. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the major drug-metabolizing enzyme. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate rate of clearance from the body. |
| Toxicity | AMES Toxicity (Mutagenicity) | No | Unlikely to be mutagenic. |
| hERG I Inhibitor (Cardiotoxicity) | No | Low risk of causing cardiac arrhythmia. | |
| Hepatotoxicity (Liver Toxicity) | Low Probability | Low risk of causing liver damage. |
Advanced Research Applications and Future Directions
Analytical Applications in Complex Biological and Environmental Matrices
The detection and quantification of phenolic compounds in biological and environmental samples are of significant interest due to their potential toxicity and role as biomarkers. Although specific analytical methods for 4-(Aminomethyl)-3-chlorophenol are not extensively documented, established techniques for similar compounds, such as other chlorophenols, can be readily adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, stands out as a powerful tool for the sensitive and selective analysis of such compounds in complex matrices like water and biological fluids.
The presence of the amino and phenolic hydroxyl groups allows for derivatization to enhance detectability in gas chromatography (GC) or to improve ionization efficiency in mass spectrometry. Furthermore, the development of novel sensors and biosensors tailored for the specific detection of this compound could be a promising research avenue. These analytical tools would be crucial for monitoring its presence in industrial effluents, environmental samples, and for pharmacokinetic studies in biological systems.
| Analytical Technique | Potential Application for this compound |
| LC-MS/MS | Quantification in water, soil, and biological tissues. |
| GC-MS | Analysis after derivatization to improve volatility. |
| Capillary Electrophoresis | Separation and detection in aqueous samples. |
| Electrochemical Sensors | In-situ and real-time monitoring in environmental systems. |
Potential in Material Science and Catalysis
The reactive functional groups of this compound make it an attractive building block for new materials and a potential ligand in catalysis. The primary amine and the phenolic hydroxyl group can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. For instance, it could be incorporated into polyamides, polyimides, or epoxy resins to enhance thermal stability, flame retardancy (due to the chlorine atom), and adhesion properties.
In the realm of catalysis, the aminophenol scaffold is known to form stable complexes with various transition metals. These metal complexes can exhibit catalytic activity in a range of organic transformations. The specific substitution pattern of this compound could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with unique reactivity and selectivity. Research into the synthesis and catalytic evaluation of such complexes could open new avenues in sustainable chemistry. For example, aminophenol-based ligands have been shown to be effective in oxidation-reduction catalysis.
| Area of Application | Potential Role of this compound |
| Polymer Chemistry | Monomer for high-performance polymers (e.g., polyamides, epoxy resins). |
| Homogeneous Catalysis | Precursor to ligands for transition metal catalysts. |
| Heterogeneous Catalysis | Immobilization onto solid supports for recyclable catalysts. |
Design of Novel Functional Molecules and Materials
The true potential of this compound may lie in its use as a scaffold for the synthesis of novel functional molecules. Its closely related analogue, 4-amino-3-chlorophenol (B108459), is a crucial intermediate in the synthesis of several anti-cancer drugs, including the tyrosine kinase inhibitor Lenvatinib. This highlights the potential of the aminomethyl chlorophenol core in medicinal chemistry.
By modifying the aminomethyl and hydroxyl groups, a diverse library of derivatives can be synthesized and screened for various biological activities. Research has shown that other aminophenol derivatives possess antimicrobial, antidiabetic, and analgesic properties. The specific substitution pattern of this compound offers a unique starting point for the design of new therapeutic agents.
Furthermore, the molecule's structure is amenable to the development of functional materials such as corrosion inhibitors, where the amino and hydroxyl groups can interact with metal surfaces, and as a component in the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials, where the aromatic core can be functionalized to tune its electronic properties. A study on designing environment-friendly chlorophenol derivatives using 3D-QSAR models has shown that substitutions, such as with an aminomethyl group, can influence bioaccumulation and degradation properties. nih.gov
| Functional Molecule/Material | Potential Application Area |
| Pharmaceuticals | Scaffold for the synthesis of kinase inhibitors, antimicrobial, and analgesic agents. |
| Corrosion Inhibitors | Protection of metal surfaces in industrial applications. |
| Electronic Materials | Building block for organic semiconductors and light-emitting materials. |
Interdisciplinary Collaborations and Translational Research Opportunities
The diverse potential applications of this compound necessitate a collaborative and interdisciplinary research approach. Chemists, material scientists, biologists, and engineers will need to work together to fully explore and realize the potential of this compound. For instance, the development of new analytical methods would require collaboration between analytical chemists and environmental scientists. The design and synthesis of new drugs based on this scaffold would involve synthetic organic chemists, medicinal chemists, and pharmacologists.
Translational research opportunities are particularly evident in the field of medicine. If derivatives of this compound show promising biological activity in preclinical studies, there would be a clear pathway for further development towards clinical trials. Similarly, the development of new high-performance polymers or catalysts based on this compound could be translated into industrial applications with significant economic and technological impact. The broad range of biological activities associated with phenolic compounds, from antioxidant to anti-inflammatory effects, further underscores the vast potential for translational research. nih.govmdpi.com
| Research Area | Potential Interdisciplinary Collaboration | Translational Goal |
| Environmental Science | Analytical Chemistry, Toxicology | Development of monitoring tools and remediation strategies. |
| Medicinal Chemistry | Organic Synthesis, Pharmacology | Discovery and development of new therapeutic agents. |
| Material Science | Polymer Chemistry, Engineering | Creation of novel materials with advanced properties for industrial use. |
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-3-chlorophenol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves nitro reduction or nucleophilic substitution of chloro-precursors. For example, nitro groups in analogs like 4-chloro-3-nitroacetophenone ( ) are reduced using catalytic hydrogenation or metal/acid systems. Optimization includes:
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be identified?
Methodological Answer:
Q. What chromatographic methods and certified standards are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 270–290 nm for phenolic absorption). Mobile phase: Acetonitrile/water (60:40 v/v) with 0.1% formic acid to enhance peak resolution .
- Calibration Standards : Cross-validate with structurally similar chlorophenols (e.g., 4-chloro-3-methylphenol, ) to account for retention time variability .
Advanced Research Questions
Q. How can computational methods like molecular dynamics (MD) simulations predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., enzymes with phenolic binding sites). Parameterize the compound using GAFF force fields and AM1-BCC charges () .
- MD Simulations : Run >100 ns trajectories in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between the aminomethyl group and catalytic residues (e.g., aspartic acid in proteases) .
Q. What strategies resolve discrepancies in adsorption data when studying this compound removal using activated carbons?
Methodological Answer:
- Isotherm Selection : Apply the Dubinin–Astakhov (DA) equation (exponent n = 4) instead of Langmuir models to account for heterogeneous pore structures () .
- Temperature Invariance Principle : Compare adsorption energies (Es) across 283–313 K to identify temperature-independent monolayer formation vs. molecular-sieve effects .
Q. How do pH and solvent polarity affect the stability and reactivity of this compound during experimental procedures?
Methodological Answer:
- pH Effects :
- Solvent Polarity : Use methanol or ethanol (mid-polarity) to balance solubility and prevent aggregation. Avoid highly polar solvents (e.g., water) unless stabilized by buffering agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
